molecular formula C13H19N3O B6350808 1-[(Pyridin-4-ylmethyl)amino]cyclohexane-1-carboxamide CAS No. 1392491-68-7

1-[(Pyridin-4-ylmethyl)amino]cyclohexane-1-carboxamide

Cat. No. B6350808
CAS RN: 1392491-68-7
M. Wt: 233.31 g/mol
InChI Key: VWDGAJBVXITZRX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The compound was synthesized through the coupling of 1-(2-chloro-N-phenylacetamido)cyclohexane-1-carboxamide and (phenylamino)cyclohexanecarboxamide with different amines . The structures of the target compounds were elucidated via IR, 1H and 13C NMR, MS, and microanalysis .


Chemical Reactions Analysis

The compound was synthesized through a series of chemical reactions involving the coupling of 1-(2-chloro-N-phenylacetamido)cyclohexane-1-carboxamide and (phenylamino)cyclohexanecarboxamide with different amines .

Mechanism of Action

While the specific mechanism of action for “1-[(Pyridin-4-ylmethyl)amino]cyclohexane-1-carboxamide” is not mentioned in the sources, the synthesized compounds were evaluated for their in-vitro antitumor activity against four different cancer cell lines, MCF-7, HepG2, A549, and Caco-2 . One of the compounds exhibited promising activity against the breast cancer cell line (IC50 value = 3.25 μM) compared with doxorubicin (IC50 value = 6.77 μM) .

properties

IUPAC Name

1-(pyridin-4-ylmethylamino)cyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c14-12(17)13(6-2-1-3-7-13)16-10-11-4-8-15-9-5-11/h4-5,8-9,16H,1-3,6-7,10H2,(H2,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWDGAJBVXITZRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C(=O)N)NCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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